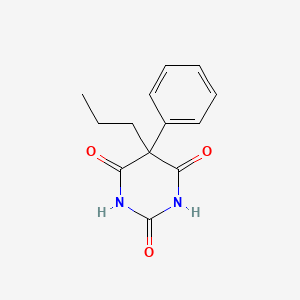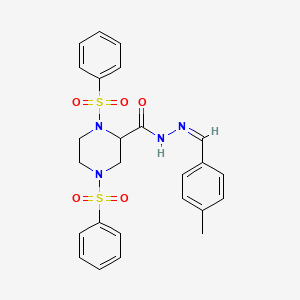![molecular formula C10H12O3 B1657444 3-[4-(Hydroxymethyl)phenyl]propansäure CAS No. 56703-34-5](/img/structure/B1657444.png)
3-[4-(Hydroxymethyl)phenyl]propansäure
Übersicht
Beschreibung
3-[4-(Hydroxymethyl)phenyl]propanoic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O3. It is characterized by a phenyl ring substituted with a hydroxymethyl group and a propanoic acid chain. This compound is of interest due to its various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Route 2: Another method uses 4-hydroxybenzaldehyde, which undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid.
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods but on a larger scale, often involving optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in 3-(4-carboxyphenyl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the phenyl ring can undergo various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
- The major products depend on the specific reaction conditions but can include various substituted phenylpropanoic acids and their derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Hydroxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-[4-(Hydroxymethyl)phenyl]propanoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group on the phenyl ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)propionic acid (Phloretic acid): Similar structure but lacks the hydroxymethyl group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Hydroferulic acid): Contains an additional methoxy group on the phenyl ring.
Uniqueness:
- The presence of the hydroxymethyl group in 3-[4-(Hydroxymethyl)phenyl]propanoic acid provides unique chemical reactivity and potential biological activities that distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide](/img/structure/B1657362.png)


![(3,5-Dichlorophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B1657368.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1657371.png)



![N-[(E)-1-(4-ethoxyphenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1657377.png)
![2,4-Dichloro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B1657378.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B1657380.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657383.png)
![N-[1-[(1,3-dioxoisoindol-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B1657384.png)
